Betaine monohydrate

Description

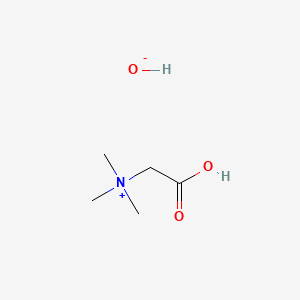

Betaine monohydrate (C₅H₁₁NO₂·H₂O) is a zwitterionic compound derived from glycine, featuring a trimethylammonium group and a carboxylate group. It exists as a crystalline solid with a monohydrate structure, where a water molecule is integrated into its lattice . Its solubility in water (0.1 g/mL) and hygroscopic nature make it suitable for applications in food, feed, and pharmaceuticals . This compound is biosynthesized endogenously or extracted from sugar beet byproducts, with production methods including chromatographic separation and crystallization under controlled conditions . It functions as an osmolyte, methyl donor, and homocysteine regulator, contributing to its use in metabolic health and industrial formulations .

Properties

IUPAC Name |

carboxymethyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRLXNBGZBREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Acros Organics MSDS] | |

| Record name | Betaine monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-47-6, 17146-86-0 | |

| Record name | Betaine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (carboxymethyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Using Chloroacetic Acid

The primary industrial route involves the reaction of chloroacetic acid with trimethylamine in the presence of sodium carbonate. As detailed in patent CN102827012A, this method proceeds through a two-step neutralization and quaternization mechanism:

-

Neutralization : Chloroacetic acid reacts with sodium carbonate to form sodium chloroacetate, releasing carbon dioxide:

Temperature is maintained at 50–60°C to prevent excessive foaming.

-

Quaternization : Sodium chloroacetate reacts with trimethylamine (TMA) to form betaine hydrochloride, which is subsequently deprotonated:

The reaction is exothermic, requiring precise cooling to maintain 55–70°C. Excess TMA ensures complete conversion, with residual TMA recovered via distillation.

Critical Parameters:

Hydration of Anhydrous Betaine

This compound is often produced by hydrating anhydrous betaine, a process requiring controlled humidity and temperature. Patent CN102827012A describes a vacuum drying step at 110–120°C to produce anhydrous betaine. To obtain the monohydrate, the dried product is exposed to 50–60% relative humidity at 25°C, allowing water absorption until the stoichiometric content (8.7% w/w) is achieved.

Hydration Kinetics:

-

Equilibrium Time : 12–24 hours under controlled conditions.

-

Crystal Structure : X-ray diffraction confirms that water molecules occupy interstitial sites in the betaine lattice, forming hydrogen bonds with carboxylate groups.

Crystallization and Purification Strategies

Solvent-Based Recrystallization

High-purity this compound (>99%) is obtained through recrystallization from aqueous ethanol (50% v/v). The process involves:

Yield Optimization:

| Parameter | Optimal Value | Purity Impact |

|---|---|---|

| Ethanol concentration | 50% v/v | Maximizes crystal growth rate |

| Cooling rate | 2°C/min | Reduces inclusion of impurities |

Mother Liquor Recycling

Patent CN102827011A highlights a closed-loop system where mother liquor from crystallization is reconcentrated and reused, reducing waste and improving economics. After each batch, residual salts (NaCl) are removed via centrifugation, and the liquor is reinjected into the reaction kettle.

Industrial-Scale Production Workflow

Reactor Design and Process Intensification

Modern facilities utilize multi-stage cascade reactors with inline pH and temperature sensors. Key stages include:

Energy Efficiency Metrics:

| Step | Energy Consumption (kWh/kg) |

|---|---|

| Reaction | 0.15 |

| Concentration | 0.28 |

| Drying | 0.42 |

Quality Control Protocols

Moisture Analysis : Karl Fischer titration verifies the monohydrate’s content (8.5–8.9%).

Impurity Profiling : HPLC detects residual TMA (<0.1 ppm) and sodium chloride (<0.5%).

Comparative Analysis of Betaine Forms

| Property | This compound | Anhydrous Betaine | Betaine Hydrochloride |

|---|---|---|---|

| Solubility (g/100 mL) | 160 (25°C) | 120 (25°C) | 85 (25°C) |

| Hygroscopicity | Moderate | High | Low |

| Thermal Stability | Decomposes at 180°C | Stable to 200°C | Stable to 220°C |

Applications Linked to Synthesis Methods

Chemical Reactions Analysis

Acid-Base Dissociation in Simulated Gastric Environments

Betaine monohydrate demonstrates stability and consistent dissociation under acidic conditions. In an in vitro study simulating gastric passage (pH 2.3 and 4.5), four betaine variants—monohydrate, anhydrous (from sugar extraction), hydrochloride, and synthetic anhydrous—were analyzed via LC-MS and direct MS :

| Betaine Form | pH | Key Observations |

|---|---|---|

| Monohydrate | 2.3 | Protonated [M+H]⁺ ion (m/z 118) and cluster [2M+H]⁺ (m/z 235) detected with high intensity. |

| Hydrochloride | 2.3 | Similar ion profiles, confirming dissociation into free betaine molecules. |

| Anhydrous (synthetic) | 4.5 | Cluster [2M+Na]⁺ (m/z 257) observed, indicating sodium adduct formation. |

Methylation Reactions in the Methionine-Homocysteine Cycle

This compound acts as a methyl donor via the enzyme betaine-homocysteine methyltransferase (BHMT), facilitating the conversion of homocysteine to methionine. Key findings from cellular and metabolic studies include :

Impact on Sulfur-Containing Amino Acids

| Parameter | Control | Betaine (50 mM) | AAPH (Oxidative Stressor) | Betaine + AAPH |

|---|---|---|---|---|

| Methionine (nM) | 56 ± 2b | 78 ± 3a | 61 ± 3b | 82 ± 4a |

| SAM (nM) | 85 ± 3c | 234 ± 17b | 42 ± 5d | 360 ± 13a |

| Homocysteine (μM) | 1.32 ± 0.14b | 0.83 ± 0.1c | 2.02 ± 0.16a | 0.92 ± 0.08c |

Notes :

-

This compound increases methionine and S-adenosylmethionine (SAM) levels by 39% and 175%, respectively, while reducing homocysteine by 37% .

-

The three methyl groups of betaine are critical for this activity, enabling remethylation of homocysteine to methionine .

Enzymatic Pathway

This reaction is pivotal in treating homocystinuria, where betaine reduces plasma homocysteine by up to 75% .

Antioxidant Activity via Non-Radical Mechanisms

Despite lacking free radical scavenging ability, this compound mitigates oxidative stress through indirect pathways :

Cellular Antioxidant Activity (CAA)

-

Erythrocyte Hemolysis Assay : Betaine (100 mM) reduces H₂O₂-induced hemolysis by 62% compared to controls.

-

Mechanism : Enhances glutathione (GSH) synthesis by 105% under oxidative stress, bolstering non-enzymatic antioxidant defenses .

Lack of Direct Radical Scavenging

| Assay | Betaine (100 mM) | Vitamin C (Control) |

|---|---|---|

| DPPH | 0.653 ± 0.047a | 0.03 ± 0.001b |

| ABTS | 0.754 ± 0.042a | 0.0 ± 0.001b |

| FRAP | 0.037 ± 0.008b | 0.794 ± 0.031a |

Key Insight : Betaine’s antioxidant effects stem from metabolic regulation rather than direct radical neutralization .

Osmolytic Interactions and Water Structuring

This compound stabilizes biomolecules by altering water dynamics near hydration shells :

-

Mechanism : Its zwitterionic structure increases surface tension of water, forming a protective layer around proteins and DNA.

-

Impact : Reduces denaturation of enzymes like aldose reductase by 40% under high-osmolarity conditions .

Deep Eutectic Solvent (DES) Formation

This compound forms DES with glycerol (1:2 molar ratio), used to extract palmitic acid from palm oil :

Application : Enhances extraction efficiency by 22% compared to conventional solvents .

Stability and Degradation

Scientific Research Applications

Liver Health

Betaine monohydrate is extensively studied for its hepatoprotective properties. Research indicates that it can prevent the development of alcoholic liver disease (ALD) and nonalcoholic fatty liver disease (NAFLD). In animal models, betaine supplementation has shown to:

- Reduce hepatic fat accumulation : Studies on male Wistar rats and C57BL/6 mice demonstrated that betaine significantly lowers liver fat levels and improves insulin sensitivity by enhancing the activation of insulin signaling pathways .

- Mitigate liver inflammation : Betaine administration has been linked to decreased expression of pro-inflammatory markers in the liver, thus preserving liver function .

Athletic Performance

Betaine is also recognized for its potential benefits in enhancing athletic performance. A study involving trained men showed that short-term betaine supplementation (2.5 to 3 g/day) resulted in:

- Improved muscle endurance : Participants exhibited lower blood lactate levels post-exercise and enhanced testosterone levels compared to placebo .

- Reduced post-exercise cortisol : This suggests a potential role in recovery from intense physical activity .

Animal Nutrition

This compound is utilized as a feed additive in livestock to improve growth performance and feed efficiency. Research highlights include:

- Enhanced growth rates : Studies indicate that betaine supplementation can lead to improved weight gain in poultry and swine by enhancing nutrient absorption and utilization .

- Stress mitigation : Betaine acts as an osmoprotectant, helping animals cope with environmental stressors such as heat and high-density housing conditions .

Microbial Fermentation

In biotechnology, betaine serves as a critical component in microbial fermentation processes:

- Stress protection for microbes : Betaine enhances the growth and productivity of various microbial strains used in the fermentation of compounds like ethanol and lysine by protecting them from osmotic stress .

- Methyl group donor : It plays a vital role in methylation reactions within microbial metabolism, facilitating the biosynthesis of complex compounds .

Physicochemical Properties

The physicochemical characteristics of this compound contribute to its functionality across applications:

- Solubility and stability : Betaine is highly soluble in water, which enhances its bioavailability for biological applications.

- Osmolyte properties : It helps maintain cellular osmotic balance, making it valuable in both health and agricultural contexts .

Case Studies

Mechanism of Action

Betaine monohydrate exerts its effects through several mechanisms:

Osmoprotection: It helps cells maintain their water balance by acting as an osmoprotectant.

Methyl Donor: It serves as a methyl donor in various biochemical reactions, including the methylation of homocysteine to form methionine.

Metabolic Pathways: It is involved in the metabolism of amino acids and lipids, contributing to overall cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Betaine Anhydrous vs. Betaine Monohydrate

- Structural Differences: Betaine anhydrous lacks the bound water molecule present in the monohydrate form. This results in distinct crystallographic properties; for example, this compound forms layered structures separated by water molecules, while the anhydrous form exhibits a more compact lattice .

- Hygroscopicity: this compound is less hygroscopic than its anhydrous counterpart, enhancing its stability in feed and pharmaceutical formulations .

- Biological Equivalence: Despite structural differences, both forms demonstrate identical biological activity post-gastric processing. Studies using LC-MS analysis confirm that both anhydrous and monohydrate forms yield the same bioactive betaine molecule in vivo .

Betaine Hydrochloride vs. This compound

- Chemical Composition: Betaine hydrochloride (C₅H₁₂ClNO₂) includes a chloride ion, whereas this compound contains a water molecule. This difference affects solubility and pH in formulations.

- Applications: Betaine hydrochloride is primarily used in digestive health due to its acidic properties, while this compound is preferred in osmoprotection and metabolic applications .

- Stability: this compound is more stable in aqueous solutions, whereas betaine hydrochloride can dissociate under high humidity, releasing hydrochloric acid .

Cocamidopropyl Betaine vs. This compound

- Function: Cocamidopropyl betaine is a surfactant derived from coconut oil, used in cosmetics and detergents. This compound lacks surfactant properties but serves as a methyl donor and osmolyte.

- Solubility: Cocamidopropyl betaine is amphoteric and highly soluble in water, whereas this compound’s solubility is moderate but sufficient for nutritional applications .

Physicochemical and Functional Comparisons

Table 1: Key Physicochemical Properties

Table 2: Functional Efficiency in Eutectic Mixtures

| Mixture Component | Viscosity (40°C, cP) | Water Content (%) | Interaction Strength (ΔH, kJ/mol) |

|---|---|---|---|

| This compound + Propionic Acid (1:2) | 220 | 8.5 | -12.3 |

| This compound + Acetic Acid (1:2) | 310 | 10.2 | -9.8 |

| Choline Chloride + Glycerol (1:2) | 450 | 15.0 | -6.5 |

| References |

Biological Activity

Osmolyte Function

Betaine serves as an important organic osmolyte, helping maintain cellular volume and protect against osmotic stress .

-

In Kupffer cells (liver macrophages), betaine:

- Prevents hyperosmolarity-induced suppression of tumor necrosis factor α release

- Inhibits induction of prostaglandin formation and cyclooxygenase 2 expression

- Modulates immune function

-

In red blood cells, betaine:

- Regulates membrane ATPases

- Protects against hypoosmotic stress

-

In skeletal muscle:

- Protects myosin ATPase from urea-induced structural changes

Methyl Donor Activity

Betaine acts as a methyl donor, converting homocysteine to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT) .

- Organs expressing BHMT:

- Liver

- Kidneys

- White adipose tissue

- Intestine

This methylation activity has implications for various physiological processes and potential therapeutic applications.

Metabolic Effects

Research indicates that betaine supplementation may influence several metabolic parameters:

Homocysteine Regulation

Betaine supplementation has shown efficacy in reducing elevated homocysteine levels:

- Population: Patients with homocystinuria and chronic renal failure

- Mechanism: Conversion of homocysteine to methionine via BHMT

- Outcome: Decreased homocysteine levels and improved health outcomes

A cross-sectional analysis of 1477 women demonstrated an inverse association between total betaine intake and plasma homocysteine levels .

Muscle Function and Performance

Some studies suggest potential benefits of betaine supplementation on muscle function:

However, more research is needed to confirm these effects and determine optimal dosing strategies.

Hepatoprotective Effects

Animal studies have shown promising results regarding betaine's effects on liver health:

- In ApoE−/− mice and male C57BL/6 mice:

- In male Wistar rats:

Gastrointestinal Effects

Betaine has demonstrated positive effects on gastrointestinal function in animal models:

- In rats:

- In porcine epithelial cells, Caco-2 cells, and rat small intestinal cell line IEC-18:

Neurological Effects

Preliminary research in animal models suggests potential neuroprotective properties:

- In male C57BL/6 mice:

Respiratory Effects

Animal studies have indicated possible benefits for respiratory health:

Q & A

Q. How does betaine monohydrate enhance PCR amplification of GC-rich DNA sequences, and what methodological considerations are critical for optimization?

this compound reduces secondary structure formation in GC-rich DNA by acting as a helix destabilizer. For optimal results, use a concentration range of 1–1.5 M in PCR buffers, dissolved in molecular-grade water (0.1 g/mL solubility). Validate amplification efficiency using agarose gel electrophoresis and sequencing to confirm target specificity .

Q. What experimental protocols are used to assess this compound’s role as a methyl donor in hepatic metabolism studies?

Design controlled dietary studies in animal models (e.g., rodents) with methyl-deficient diets supplemented with this compound (0.5–2% w/w). Measure plasma homocysteine levels via HPLC and hepatic S-adenosylmethionine (SAM) concentrations using mass spectrometry. Include control groups with choline or methionine supplementation for comparative analysis .

Q. How can researchers ensure the stability of this compound in long-term storage for experimental reproducibility?

Store this compound at 2–8°C in airtight containers with desiccants. Monitor moisture content via Karl Fischer titration and verify purity using NMR or HPLC every 6–12 months. For aqueous solutions, prepare fresh batches to avoid hydrolysis or microbial contamination .

Q. What methodologies are employed to evaluate this compound’s substitution potential for methionine in animal nutrition trials?

Conduct nitrogen balance experiments in livestock (e.g., swine or poultry) by replacing 10–30% of dietary methionine with this compound. Analyze fecal and urinary nitrogen excretion via Kjeldahl method and compare nutrient digestibility using total tract retention assays. Include osmolarity measurements in intestinal tissues to assess osmoregulatory effects .

Advanced Research Questions

Q. How should experiments be designed to evaluate the biological equivalence of synthetic versus naturally derived this compound?

Simulate gastric passage using in vitro models (e.g., TIM-1 system) and analyze betaine release kinetics via HPLC coupled with mass spectrometry. Compare osmoregulatory activity in renal cell lines by measuring osmolyte accumulation (e.g., via fluorescence-based assays) and gene expression profiles of betaine transporters (e.g., BGT-1) .

Q. What analytical approaches resolve contradictions in reported osmoregulatory efficacy of this compound across different studies?

Perform systematic reviews with meta-analysis to identify confounding variables (e.g., dosage, species-specific responses). Replicate key studies under standardized conditions, using isothermal titration calorimetry (ITC) to quantify betaine-water interactions and small-angle X-ray scattering (SAXS) to assess cellular volume changes .

Q. How can this compound’s crystalline structure under high-pressure conditions be analyzed to inform material science applications?

Use diamond anvil cell (DAC) setups with synchrotron X-ray diffraction to study pressure-induced structural changes (up to 10 GPa). Analyze layer hydration dynamics via Raman spectroscopy and molecular dynamics simulations to predict phase transitions .

Q. What methodologies are optimal for quantifying this compound in complex plant matrices, such as sugar beet extracts?

Apply hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) with optimized mobile phases (e.g., acetonitrile/ammonium formate). Validate extraction efficiency using accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) cleanup. Spike samples with deuterated betaine for internal standardization .

Q. How can polymorphic forms of this compound be characterized in solid-state pharmaceutical formulations?

Employ differential scanning calorimetry (DSC) to detect hydrate-anhydrate transitions and powder X-ray diffraction (PXRD) to identify crystalline phases. Use dynamic vapor sorption (DVS) to study humidity-dependent phase stability and nanoindentation to assess mechanical properties .

Q. What protocols validate the safety of this compound in novel food applications targeting athletic populations?

Conduct 90-day toxicology studies in rodent models, administering up to 6 mg/kg body weight/day. Monitor hepatic steatosis via histopathology and serum lipid profiles. For human trials, use double-blind, placebo-controlled designs with endpoints including plasma betaine levels (LC-MS/MS) and markers of oxidative stress (e.g., glutathione peroxidase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.